4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
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Overview
Description
The compound contains several functional groups including a benzenesulfonyl group, a pyrazole ring, and a dimethoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it likely involves reactions common in organic chemistry such as sulfonation, formation of pyrazole rings, and ether formation .Molecular Structure Analysis
The compound’s structure is likely planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the benzenesulfonyl group could react with nucleophiles, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
- Pyrazolines, including B4, have attracted attention due to their antioxidant potential. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a role in various diseases. B4’s antioxidant properties may help mitigate oxidative damage by scavenging free radicals and reducing lipid peroxidation. Researchers have explored its impact on cellular components, including DNA and proteins .
- B4’s effects on acetylcholinesterase (AchE) activity in the brain have been investigated. AchE is crucial for normal nerve impulse transmission. Reduced AchE activity can lead to behavioral changes and impaired movement. By studying B4’s impact on AchE, researchers gain insights into potential neurotoxicity .
- Pyrazoline derivatives have demonstrated antibacterial activity. While specific studies on B4 are limited, related compounds have shown promise against bacterial pathogens. Investigating B4’s antibacterial effects could contribute to novel therapeutic strategies .
Antioxidant Activity
Neurotoxicity Assessment
Antibacterial Properties
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .
Result of Action
Similar compounds have been associated with changes in ache activity and mda level in the brain of alevins in association with behavioral parameters, swimming potential .
properties
IUPAC Name |
4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHVTNRCUNVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
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